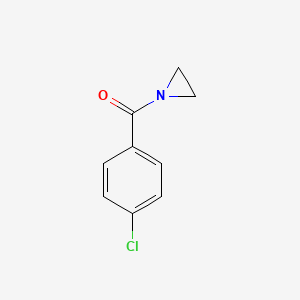
1-(4-Chlorobenzoyl)aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobenzoyl)aziridine is a useful research compound. Its molecular formula is C9H8ClNO and its molecular weight is 181.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of aziridine derivatives, including 1-(4-Chlorobenzoyl)aziridine, as anticancer agents. Aziridines can act as alkylating agents, which are known to interfere with DNA replication and transcription, leading to apoptosis in cancer cells. For instance, aziridines have been shown to exhibit selective cytotoxicity against various cancer cell lines, including breast and colon cancer cells .
1.2 Antiviral Properties
Aziridine derivatives have also been investigated for their antiviral activities. The structural features of this compound may contribute to its efficacy against viruses by disrupting viral replication processes or inhibiting viral enzymes. Such compounds are being explored as potential inhibitors for viruses like HIV and Hepatitis C .
Synthetic Applications
2.1 Building Blocks for Complex Molecules
this compound serves as an important building block in the synthesis of more complex heterocycles and pharmaceuticals. Its aziridine ring can be opened under various conditions to yield valuable intermediates for further functionalization. This property is particularly useful in the synthesis of amino acids and other biologically relevant compounds .
2.2 Reaction with Electrophiles
The reactivity of this compound allows it to participate in nucleophilic substitution reactions, where it can react with a variety of electrophiles to form new compounds. This feature is exploited in the development of novel therapeutic agents through synthetic pathways that utilize aziridinium ions .
Case Study: Anticancer Research
A study published in a peer-reviewed journal demonstrated that a series of aziridine derivatives, including this compound, were synthesized and evaluated for their anticancer properties. The results indicated that these compounds exhibited significant cytotoxic effects on human cancer cell lines, with IC50 values comparable to established chemotherapeutics .
Case Study: Synthesis Methodology
In another research effort, a novel synthetic route for this compound was developed, showcasing high yields and enantioselectivity. This methodology involved the use of organocatalysts to facilitate the formation of aziridines from readily available precursors, emphasizing the compound's utility in synthetic organic chemistry .
Data Table: Summary of Applications
Propriétés
Numéro CAS |
19117-21-6 |
|---|---|
Formule moléculaire |
C9H8ClNO |
Poids moléculaire |
181.62 g/mol |
Nom IUPAC |
aziridin-1-yl-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C9H8ClNO/c10-8-3-1-7(2-4-8)9(12)11-5-6-11/h1-4H,5-6H2 |
Clé InChI |
AIUPDSQLYGAORJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN1C(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















